molecular formula C17H16N2O3S B2989724 N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide CAS No. 313469-55-5

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide

Cat. No.: B2989724
CAS No.: 313469-55-5
M. Wt: 328.39
InChI Key: GCBGQKKPKSEQEQ-UHFFFAOYSA-N
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Description

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide: is a chemical compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide typically involves the condensation of 2-aminobenzenethiol with ethyl 2-bromoacetate to form the intermediate ethyl 2-(6-ethoxy-1,3-benzothiazol-2-yl)acetate. This intermediate is then reacted with phenol in the presence of a base to yield the final product. The reaction conditions generally involve heating the reactants in a suitable solvent such as ethanol or dioxane .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group of the acetamide moiety.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the phenoxy group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products:

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include the corresponding alcohols or amines.

    Substitution: Products depend on the nucleophile used but may include various substituted phenoxyacetamides.

Scientific Research Applications

Chemistry: N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide is used as a building block in the synthesis of more complex molecules. It is also studied for its potential as a ligand in coordination chemistry.

Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in disease pathways.

Medicine: The compound is being explored for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases. Its ability to inhibit specific enzymes makes it a candidate for drug development.

Industry: In industrial applications, this compound is used in the development of new materials, including polymers and coatings. Its unique chemical properties make it suitable for use in various industrial processes.

Mechanism of Action

The mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the enzyme being targeted .

Comparison with Similar Compounds

  • N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylbutanamide
  • N-(6-ethoxy-1,3-benzothiazol-2-yl)butanamide
  • N-(6-ethoxy-1,3-benzothiazol-2-yl)cyclobutanecarboxamide

Comparison: N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide is unique due to the presence of the phenoxy group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinity to molecular targets. This uniqueness makes it a valuable compound for specific applications in research and industry .

Properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c1-2-21-13-8-9-14-15(10-13)23-17(18-14)19-16(20)11-22-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCBGQKKPKSEQEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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